

GNF6702: A Technical Chronicle of a Pan-Kinetoplastid Drug Candidate

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Compound of Interest				
Compound Name:	GNF6702			
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Executive Summary

GNF6702 emerged from a large-scale phenotypic screening campaign as a potent, selective, and orally bioavailable small molecule with unprecedented efficacy against the triad of major kinetoplastid diseases: leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness).[1][2][3] Developed by researchers at the Genomics Institute of the Novartis Research Foundation (GNF), this compound validated the parasite proteasome as a druggable target and demonstrated the feasibility of a single treatment for these distinct but related neglected tropical diseases.[1][4] **GNF6702** acts as a non-competitive inhibitor of the kinetoplastid proteasome, showing high selectivity over its mammalian counterpart.[1][4] Despite remarkable preclinical success in animal models, its development was halted due to solubility-limited oral absorption, which paved the way for the optimization of successor compounds.[5] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of **GNF6702**.

Discovery and Optimization

The discovery of **GNF6702** was the result of a systematic and large-scale effort to identify a common therapeutic agent against three distinct diseases caused by kinetoplastid parasites.[1] [6]

High-Throughput Phenotypic Screening



The initial phase involved a massive high-throughput screening campaign where over 3 million compounds were tested in proliferation assays against whole-cell cultures of Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei.[1][7] This phenotypic approach prioritized compounds based on their ability to kill the parasites, irrespective of the target. Active compounds, defined as those with a half-maximum inhibitory concentration (EC50) below 10 μ M, were then triaged for selectivity by comparing their activity against mammalian cells.[1]

Hit-to-Lead Optimization

From this extensive screening, an azabenzoxazole compound, GNF5343, was identified as a promising hit.[1] Although active, GNF5343 had suboptimal properties for a drug candidate. This initiated a medicinal chemistry campaign to improve its potency and pharmacokinetic profile. This optimization effort, which involved synthesizing and testing hundreds of analogues, led to the development of **GNF6702**. **GNF6702** exhibited a 400-fold increase in potency against intra-macrophage L. donovani compared to the original hit, GNF5343.[7]

Mechanism of Action: Selective Proteasome Inhibition

Genetic and chemical validation studies confirmed that the primary target of **GNF6702** is the parasite's 20S proteasome, a multi-subunit protein complex essential for protein degradation and cellular homeostasis.[1][4]

Non-Competitive Inhibition

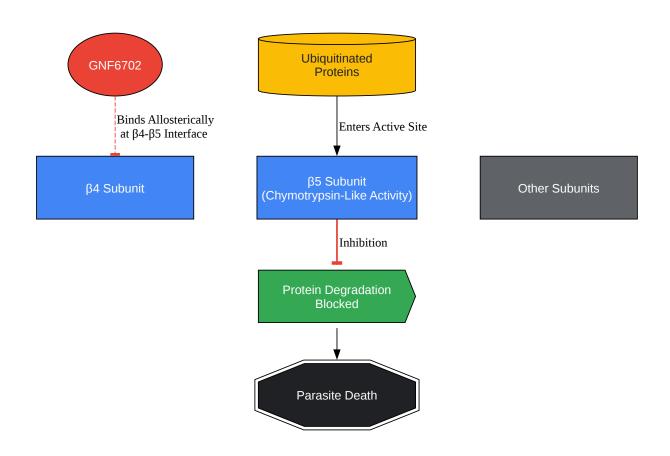
GNF6702 inhibits the proteasome through a non-competitive mechanism.[1][4] Lineweaver-Burk plot analysis demonstrated this mode of action, distinguishing it from competitive inhibitors like bortezomib which bind directly to the active site.[1] Specifically, **GNF6702** targets the chymotrypsin-like (CT-L) proteolytic activity of the proteasome, with little to no effect on the trypsin-like or caspase-like activities.[8]

Allosteric Binding Site and Selectivity

The compound binds to an allosteric pocket at the interface of the $\beta4$ and $\beta5$ subunits of the proteasome.[9] This binding site is structurally distinct between the kinetoplastid and mammalian proteasomes, which explains the compound's high selectivity. **GNF6702** potently



inhibits the parasite proteasome while having no significant activity against the human proteasome, a critical feature for its favorable safety profile.[1][10] Evidence for this mechanism is strongly supported by resistance studies, where mutations in the proteasome's β4 subunit (specifically the F24L mutation) were sufficient to confer resistance to **GNF6702** in T. cruzi.[1]



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Figure 1. Mechanism of action of **GNF6702** on the kinetoplastid proteasome.

Preclinical Development and Efficacy



GNF6702 demonstrated broad and potent activity against kinetoplastid parasites both in vitro and in vivo, establishing a strong preclinical case for its development.

In Vitro Potency and Selectivity

The compound was highly active against the intracellular amastigote stages of L. donovani and T. cruzi, which are the clinically relevant forms of the parasites. The potency in biochemical proteasome inhibition assays correlated well with cellular growth inhibition, further validating the proteasome as the target.[1] Importantly, **GNF6702** showed a significant selectivity window, with minimal impact on mammalian cells.[1]

Table 1: In Vitro Activity of GNF6702	
Assay	EC50 / CC50 (μM)
L. donovani (intracellular amastigotes)	0.04 ± 0.004
T. cruzi (intracellular amastigotes)	0.21 ± 0.01
T. brucei (bloodstream trypomastigotes)	0.28 ± 0.02
Mammalian Macrophage (Cytotoxicity)	>10
Data are presented as mean ± s.e.m. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Data sourced from Khare et al., Nature, 2016.[11]	

In Vivo Efficacy in Murine Models

GNF6702 was tested in mouse models for visceral leishmaniasis (L. donovani), cutaneous leishmaniasis (L. major), Chagas disease (T. cruzi), and stage II sleeping sickness (T. brucei), showing remarkable efficacy in all models.[1][10]



Table 2: Summary of In Vivo Efficacy of GNF6702 in Mouse Models			
Disease Model	Parasite	Dosing Regimen	Outcome vs. Control/Standard of Care
Visceral Leishmaniasis	L. donovani	10 mg/kg, twice daily (PO)	>3-log reduction in liver parasite burden; superior to miltefosine.[1][10]
Cutaneous Leishmaniasis	L. major	10 mg/kg, twice daily (PO)	5-fold decrease in footpad parasite burden; superior to miltefosine.[1][10]
Chagas Disease (Indeterminate)	T. cruzi	10 mg/kg, twice daily (PO)	Matched efficacy of benznidazole (100 mg/kg); undetectable parasites in most tissues.[1][10]
Stage II Sleeping Sickness	T. brucei	100 mg/kg, once daily (PO)	Cleared parasites from the central nervous system; prevented relapse unlike diminazine aceturate.[10][11]
PO: Per os (oral administration).			

Pharmacokinetics and Safety

GNF6702 exhibited favorable pharmacokinetic properties in mice, including good oral bioavailability.[11] It was well-tolerated in mice, and broad screening against a panel of human



receptors and enzymes revealed no significant off-target activities, predicting a low risk of side effects.[1][10] However, a key challenge emerged during later preclinical assessment.

Developmental Challenges and Successor Compounds

Despite its promising profile, the progression of **GNF6702** into human clinical trials was ultimately halted. The primary obstacle was its solubility-limited oral absorption. While effective in mice, formulation challenges that would ensure consistent and adequate exposure in humans were significant, particularly for drugs intended for use in resource-limited settings.

This challenge prompted further medicinal chemistry efforts to identify analogues with improved physicochemical properties. This work led to the discovery of LXE408 (also known as GSK3494245), a structurally related proteasome inhibitor with enhanced solubility and oral exposure. LXE408 has since progressed into Phase 1 human clinical trials for the treatment of visceral leishmaniasis.[9]

Key Experimental Protocols

The development of **GNF6702** relied on a series of robust biochemical and cellular assays, as well as complex animal models of infection. The following are summaries of the key methodologies employed.

Parasite Growth Inhibition Assays

- T. cruzi Amastigote Assay: NIH 3T3 fibroblast cells were infected with T. cruzi parasites
 engineered to express β-galactosidase. The infected cells were then incubated with serial
 dilutions of GNF6702. Parasite proliferation was quantified by measuring the β-galactosidase
 activity using a chemiluminescent substrate.[11]
- L. donovani Amastigote Assay: Primary mouse peritoneal macrophages were infected with L. donovani amastigotes. The infected macrophages were treated with GNF6702, and parasite burden was determined by microscopy or a suitable quantitative method.[11]
- T. brucei Trypomastigote Assay: Bloodstream form trypomastigotes were cultured in vitro and exposed to **GNF6702**. Cell viability was typically assessed using a metabolic indicator dye like resazurin.[11]



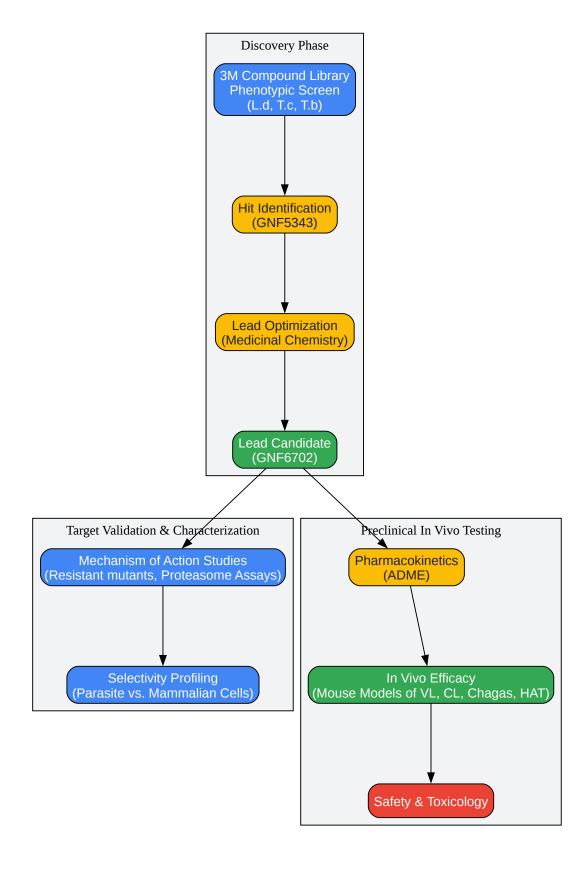
Proteasome Activity Assay

The chymotrypsin-like activity of purified parasite or mammalian proteasomes was measured using a fluorogenic or luminescent peptide substrate (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin). The assay was performed in the presence of varying concentrations of **GNF6702** to determine the half-maximal inhibitory concentration (IC50). The rate of substrate cleavage was monitored by measuring the fluorescence or luminescence signal.[1][8]

In Vivo Efficacy Models

- Visceral Leishmaniasis Model: BALB/c mice were infected intravenously with L. donovani.
 Treatment with GNF6702 was initiated after the establishment of infection. Efficacy was determined by quantifying the parasite burden in the liver at the end of the treatment period using quantitative PCR (qPCR).[1][10]
- Chagas Disease Model: Mice were infected with T. cruzi. Treatment was started during the chronic phase of the infection. To assess curative efficacy, mice were immunosuppressed after treatment to promote the relapse of any residual parasites. Parasite presence was monitored in blood and tissues (heart, colon) via qPCR or bioluminescence imaging.[1]





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Figure 2. Generalized experimental workflow for the discovery and validation of GNF6702.



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